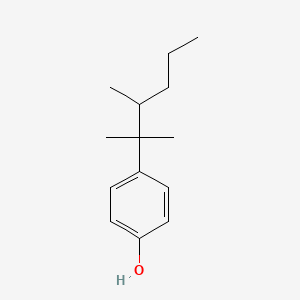

4-(2,3-Dimethylhexan-2-yl)phenol

Description

Significance of Substituted Phenolic Compounds in Contemporary Organic and Materials Chemistry

Substituted phenols are organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, which bears additional functional groups. mdpi.comtandfonline.comwur.nl This structural feature makes them versatile intermediates in organic synthesis. mdpi.com They are integral to the synthesis of more complex molecules and are foundational in the development of advanced materials. mdpi.com For instance, substituted phenols are precursors in the production of polymers, such as phenol (B47542) formaldehyde (B43269) resins, which were among the first commercial synthetic resins and continue to be used in molded products, coatings, and adhesives. wikipedia.org

In materials science, the nature of the substituent on the phenolic ring can impart specific properties. For example, sterically hindered phenols, which have bulky alkyl groups at the ortho positions to the hydroxyl group, are widely used as antioxidants. semanticscholar.org The substitution pattern on the phenol can also influence its reactivity and the properties of resulting materials, making these compounds a subject of continuous investigation. nih.gov

Overview of Complex Alkylphenols: Synthetic Challenges and Research Opportunities

The synthesis of complex alkylphenols, particularly those with highly branched or sterically demanding alkyl groups like the 2,3-dimethylhexan-2-yl group, presents notable synthetic challenges. Traditional methods for introducing alkyl groups onto a phenol ring, such as Friedel-Crafts alkylation, can sometimes lead to a mixture of products or rearrangements of the alkyl group, making the synthesis of a specific isomer challenging.

The development of new synthetic routes to access regiochemically defined substituted phenols is an active area of research. nih.gov These efforts aim to overcome the inherent reactivity patterns of the phenol ring to achieve specific substitution patterns, including meta-substituted phenols which are not directly accessible through classical electrophilic aromatic substitution. nih.gov The synthesis of sterically hindered phenols, a subset of complex alkylphenols, is of particular interest due to their utility as antioxidants in various materials. semanticscholar.orgmdpi.com Research in this area focuses on creating novel hindered phenols and evaluating their performance. tandfonline.commdpi.com

Academic Research Trajectories for 4-(2,3-Dimethylhexan-2-yl)phenol within its Chemical Class

While extensive research exists for the broader class of alkylphenols, particularly those with less complex alkyl chains like nonylphenol or tert-butylphenol, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. nih.govnih.gov Its existence and basic properties are cataloged in chemical databases, but in-depth research into its specific applications or unique properties remains a niche area.

The research trajectory for a compound like this compound would likely fall under the umbrella of investigations into novel branched alkylphenols. Such research would aim to understand how its specific, bulky alkyl substituent influences its physical properties, reactivity, and potential applications, for instance, as a specialty monomer in polymer synthesis or as a building block for creating new antioxidant structures. The highly branched nature of the 2,3-dimethylhexan-2-yl group suggests potential for creating polymers with unique thermal or mechanical properties or for use as a sterically hindering group in catalysis or other fine chemical applications. However, without specific studies, these remain theoretical trajectories based on the behavior of similar, more extensively studied complex alkylphenols.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for understanding its potential behavior in chemical reactions and as a material component. The following table summarizes key computed data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O | PubChem |

| Molecular Weight | 206.32 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 861011-61-2 | PubChem nih.gov |

| XLogP3 | 5.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 206.167065321 Da | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

Properties

IUPAC Name |

4-(2,3-dimethylhexan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-6-11(2)14(3,4)12-7-9-13(15)10-8-12/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMVWHDIOMDTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741777 | |

| Record name | 4-(2,3-Dimethylhexan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861011-61-2 | |

| Record name | 4-(2,3-Dimethylhexan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2,3 Dimethylhexan 2 Yl Phenol and Analogues

Mechanistic Insights into Phenol (B47542) Synthesis Routes

Understanding the underlying mechanisms of phenol synthesis is fundamental to developing efficient and selective methodologies. Key reaction types include oxidative pathways and rearrangement reactions, which offer different approaches to constructing the phenolic core.

Aryl Thallium Oxidation Pathways

While direct searches for aryl thallium oxidation pathways specifically for the synthesis of 4-(2,3-dimethylhexan-2-yl)phenol did not yield specific examples, the general principles of this methodology are relevant. Historically, the oxidation of arylthallium compounds has been a route to phenols. This process typically involves the thallation of an aromatic ring followed by oxidation of the resulting arylthallium intermediate. However, due to the high toxicity of thallium compounds, this method has been largely supplanted by safer and more environmentally benign alternatives.

Modern approaches to the oxidation of aromatic compounds to phenols often utilize transition metal catalysts. For instance, palladium-catalyzed hydroxylation of aryl halides provides a direct route to phenols. beilstein-journals.orgorganic-chemistry.org Similarly, copper-catalyzed protocols have been developed for the same transformation. beilstein-journals.org These methods avoid the use of stoichiometric and toxic heavy metals, representing a significant advancement in phenol synthesis.

Rearrangement Reactions for Phenolic Structures

Rearrangement reactions are a powerful class of organic transformations that involve the reorganization of a molecule's carbon skeleton, often leading to the formation of structural isomers. wiley-vch.desolubilityofthings.com Several named rearrangement reactions are particularly pertinent to the synthesis of phenolic structures.

Dienone-Phenol Rearrangement: This acid-catalyzed reaction converts a dienone into a disubstituted phenol. youtube.com The driving force for this rearrangement is the formation of a stable aromatic system. youtube.com The reaction involves a 1,2-alkyl shift, and the choice of solvent can influence which group migrates. youtube.com

Claisen Rearrangement: This thermal rearrangement of allyl aryl ethers produces ortho-allylphenols. byjus.com The reaction proceeds through a byjus.combyjus.com-sigmatropic rearrangement to form a cyclohexadienone intermediate, which then tautomerizes to the more stable aromatic phenol. byjus.com

Baeyer-Villiger Oxidation: This reaction converts a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid or hydrogen peroxide. wiley-vch.de While not a direct synthesis of a phenol from a non-phenolic precursor, it is a key transformation in multi-step syntheses where a ketone functionality can be converted to an ester, which can then be hydrolyzed to a phenol. The migratory aptitude of different alkyl groups is a key factor in this reaction, with tertiary alkyl groups migrating preferentially. wiley-vch.de

Fries Rearrangement: This reaction involves the rearrangement of phenolic esters to hydroxy aryl ketones, catalyzed by Lewis acids like aluminum chloride. wiley-vch.de This provides a method for introducing acyl groups onto a phenolic ring, which can then be further modified.

Bamberger Rearrangement: This reaction converts N-phenylhydroxylamines to 4-aminophenols in the presence of a strong aqueous acid. wiley-vch.de

These rearrangement reactions provide versatile strategies for synthesizing substituted phenols by strategically rearranging molecular frameworks.

Novel Catalytic and Metal-Free Approaches to Substituted Phenols

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for phenol synthesis, including catalytic and metal-free approaches.

Direct Aromatization of Cyclohexanone (B45756) Derivatives

The dehydrogenative aromatization of cyclohexanones and their derivatives is an attractive and increasingly studied route to substituted phenols. future4200.comrsc.orgnih.gov This method is advantageous as cyclohexanones are often readily available and inexpensive starting materials. nih.gov The transformation can be achieved using various catalytic systems.

Palladium-based catalysts are commonly employed for the dehydrogenation of cyclohexanones to phenols. nih.govresearchgate.net The process often involves the tautomerization of the cyclohexanone to its enol form, followed by successive dehydrogenation steps to yield the aromatic phenol. researchgate.net Non-precious metal catalysts, such as those based on nickel and vanadium, are also being explored as more sustainable alternatives. researchgate.net For instance, vanadium-catalyzed oxidation of cyclohexenones to phenols using molecular oxygen has been reported. future4200.com

The reaction conditions for these aromatizations can be tuned. For example, some methods utilize an oxidant like molecular oxygen, while others operate under acceptorless dehydrogenative conditions. future4200.comresearchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the aromatization process.

Enzyme-Catalyzed Synthetic Transformations

Enzyme-catalyzed reactions offer a green and highly selective alternative for synthesizing and modifying phenolic compounds. nih.gov Enzymes such as lipases and peroxidases can be used to perform transformations under mild conditions, often with high regio- and chemoselectivity. nih.gov

For example, horseradish peroxidase can catalyze the polymerization of substituted phenols, a process initiated by the formation of phenoxy radicals. researchgate.net While this example focuses on polymerization, the underlying principle of enzymatic activation of phenols can be applied to other transformations.

Lipases, which typically catalyze the hydrolysis of esters, can also be used for esterification and transesterification reactions in organic solvents. nih.gov This could be applied to the synthesis of phenolic esters, which are precursors to phenols via the Fries rearrangement or can be used to introduce or modify substituent groups. The high selectivity of enzymes is particularly advantageous when dealing with complex molecules possessing multiple functional groups. nih.gov

Regioselective and Stereoselective Synthesis of Branched Alkyl Chains on Phenolic Cores

The synthesis of this compound requires precise control over the introduction of the branched alkyl group at a specific position on the phenolic ring (regioselectivity) and potentially control over the stereochemistry of the chiral centers in the alkyl chain.

Classic electrophilic alkylation reactions, such as the Friedel-Crafts alkylation, are often used to introduce alkyl groups onto aromatic rings. However, these reactions can suffer from a lack of regioselectivity, leading to mixtures of ortho and para isomers, as well as polyalkylation products. oregonstate.edu

To achieve high regioselectivity, modern synthetic strategies often employ directing groups. A directing group can be temporarily installed on the phenol to guide the incoming electrophile to a specific position, after which the directing group is removed. oregonstate.edu

For the stereoselective synthesis of the branched alkyl chain itself, various asymmetric synthesis methods can be employed before its attachment to the phenolic core. Alternatively, stereocenters can be set during the alkylation process using chiral catalysts or auxiliaries. While specific literature on the stereoselective synthesis of the 2,3-dimethylhexan-2-yl group attached to a phenol was not found, general principles of asymmetric synthesis would apply. This could involve, for example, the use of chiral organometallic reagents or asymmetric conjugate additions to construct the chiral centers of the alkyl chain.

Multistep Synthesis and Derivatization of Phenols for Complex Architectures

The construction of complex molecular architectures centered around a phenolic core is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. The synthesis of a specifically substituted phenol, such as this compound, often requires carefully planned multistep sequences. These strategies not only enable the precise installation of substituents on the aromatic ring but also allow for the subsequent derivatization of the phenolic hydroxyl group and the ring itself to build intricate and functionally diverse molecules.

A primary challenge in synthesizing complex phenols is controlling regioselectivity—ensuring that functional groups are introduced at the desired positions. Furthermore, the reactivity of the phenol group itself, being both a nucleophile and an activator for electrophilic aromatic substitution, must be managed throughout the synthetic sequence. Advanced methodologies often involve a combination of classical reactions, such as Friedel-Crafts alkylation, with modern catalytic processes to achieve high efficiency and selectivity. nih.govresearchgate.net

Core Synthetic Approaches:

The synthesis of complex alkylated phenols generally relies on two main strategies: direct alkylation of a phenol or the synthesis of the phenol from an already alkylated benzene (B151609) ring.

Friedel-Crafts Alkylation: This is a fundamental and widely used method for attaching an alkyl group to an aromatic ring. mt.com In the context of this compound, this would involve the reaction of phenol with an appropriate alkylating agent, such as 2,3-dimethylhex-1-ene or 2,3-dimethylhexan-2-ol, in the presence of an acid catalyst. jk-sci.comorganic-chemistry.org Lewis acids are commonly employed to facilitate the generation of a carbocation electrophile, which is then attacked by the electron-rich phenol ring. jk-sci.com The hydroxyl group of phenol is a strong ortho-, para-director, leading to a mixture of products. However, the steric bulk of the incoming alkyl group can favor the formation of the para-substituted product.

One of the significant challenges in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. jk-sci.com Additionally, the alkylated phenol product is often more reactive than phenol itself, which can result in polyalkylation. organic-chemistry.org Careful selection of the catalyst and reaction conditions is crucial to minimize these side reactions. jk-sci.com

| Catalyst Type | Examples | Activity Level | Notes |

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ | High | Prone to causing rearrangements and polyalkylation; often used in industrial processes. jk-sci.com |

| Moderately Active | FeCl₃, SbCl₅, InCl₃, SnCl₄ | Medium | Offer a balance between reactivity and selectivity. jk-sci.com |

| Mild | BCl₃, TiCl₄, FeCl₂ | Low | Useful for sensitive substrates where harsh conditions must be avoided. jk-sci.com |

| Solid Acids | Modified Zeolites, Acidic Resins | Variable | Offer advantages in terms of catalyst recovery and recycling, aligning with green chemistry principles. jk-sci.comnumberanalytics.com |

Palladium-Catalyzed Hydroxylation: An alternative to building the molecule from phenol is to introduce the hydroxyl group at a later stage of the synthesis. Modern cross-coupling reactions provide powerful tools for this purpose. For instance, a complex aryl halide can be converted into a phenol under mild conditions using a palladium catalyst with a specially designed hydroxide (B78521) surrogate, such as benzaldehyde (B42025) oxime. nih.gov This method is particularly valuable for the late-stage functionalization of drug-like molecules, where direct phenol synthesis might be incompatible with other functional groups present in the molecule. nih.gov

Derivatization for Building Complex Architectures:

Once the core phenolic structure is assembled, it serves as a versatile platform for further elaboration. The derivatization can occur at the phenolic oxygen or on the aromatic ring.

O-Functionalization: The phenolic hydroxyl group can be readily converted into ethers or esters. This not only modifies the properties of the molecule but can also serve as a protecting group to prevent unwanted reactions at the hydroxyl position during subsequent synthetic steps.

C-Functionalization (Ring Derivatization): The existing phenol and alkyl groups direct subsequent electrophilic aromatic substitutions. Further functionalization, such as halogenation, nitration, or acylation, can be performed on the aromatic ring to introduce new reactive handles for building more complex structures. nih.gov

C-H Functionalization: Recent advances in synthetic chemistry have focused on the direct functionalization of C-H bonds, which provides a more atom-economical route to complex molecules. researchgate.net Catalytic methods that can selectively introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the phenol ring are powerful tools for derivatization without the need for pre-functionalized starting materials. researchgate.net

A hypothetical synthetic sequence for a complex derivative starting from this compound might involve an initial bromination at one of the ortho positions, followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce a new aryl or nitrogen-containing substituent, thereby creating a highly complex, multi-functionalized architecture.

The following table outlines a representative multi-step sequence to illustrate how a simple phenol can be elaborated into a more complex structure.

| Step | Reaction | Reagents | Purpose |

| 1 | Friedel-Crafts Alkylation | Phenol, 2,3-dimethylhex-1-ene, AlCl₃ | Formation of the core this compound structure. |

| 2 | Bromination | N-Bromosuccinimide (NBS) | Regioselective introduction of a bromine atom ortho to the hydroxyl group. |

| 3 | O-Methylation | Methyl iodide, K₂CO₃ | Protection of the phenolic hydroxyl group as a methyl ether to prevent interference in the next step. |

| 4 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Formation of a new C-C bond to create a biaryl structure. |

| 5 | Demethylation | BBr₃ | Removal of the methyl protecting group to reveal the free phenol in the final complex molecule. |

Through such multistep strategies, chemists can systematically build molecular complexity, tailoring the final structure for specific applications by combining established reactions with modern catalytic methods. rhhz.net

High Resolution Spectroscopic Characterization and Structural Elucidation of 4 2,3 Dimethylhexan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(2,3-dimethylhexan-2-yl)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

Due to the absence of publicly available experimental NMR data for this compound, the spectral data of a close structural analog, 4-tert-octylphenol (B29142) (4-(2,4,4-trimethylpentan-2-yl)phenol), is utilized here as a predictive model. nih.govchemicalbook.com The structural similarities, particularly the quaternary carbon attached to the phenol (B47542) ring and the bulky, branched alkyl chain, allow for a reasonable estimation of the expected chemical shifts and coupling patterns.

Advanced 1H and 13C NMR Techniques (e.g., DEPT, COSY, HMQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dimethylhexyl group. The aromatic protons on the para-substituted ring would likely appear as two doublets, characteristic of an AA'BB' spin system, in the range of δ 6.7-7.3 ppm. The phenolic hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent. The aliphatic protons would exhibit complex splitting patterns in the upfield region (δ 0.7-1.8 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. For this compound, characteristic signals for the aromatic carbons would be observed between δ 110-160 ppm. The ipso-carbon attached to the hydroxyl group would be the most downfield, while the carbon bearing the alkyl substituent would also be significantly shifted. The aliphatic carbons of the dimethylhexyl group would resonate in the upfield region (δ 10-60 ppm).

To aid in the assignment of these signals, advanced NMR techniques are indispensable:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning the various signals in the complex aliphatic region of the spectrum.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the dimethylhexyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for connecting the alkyl substituent to the phenyl ring.

Predicted NMR Data for this compound based on 4-tert-Octylphenol Data

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~ 7.20 | d | 2H | Protons ortho to alkyl group |

| Aromatic | ~ 6.75 | d | 2H | Protons ortho to -OH group |

| Phenolic OH | Variable | br s | 1H | Hydroxyl proton |

| Aliphatic | ~ 1.70 | m | 1H | CH |

| Aliphatic | ~ 1.30 | s | 6H | C(CH₃)₂ |

| Aliphatic | ~ 1.0-1.6 | m | 4H | CH₂CH₂ |

| Aliphatic | ~ 0.90 | d | 3H | CH₃ |

| Aliphatic | ~ 0.75 | t | 3H | CH₂CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic | ~ 153 | C-OH |

| Aromatic | ~ 142 | C-Alkyl |

| Aromatic | ~ 127 | CH (ortho to alkyl) |

| Aromatic | ~ 115 | CH (ortho to OH) |

| Aliphatic | ~ 57 | Quaternary C (Alkyl) |

| Aliphatic | ~ 38 | CH |

| Aliphatic | ~ 32 | C(CH₃)₂ |

| Aliphatic | ~ 20-40 | CH₂CH₂ |

| Aliphatic | ~ 14 | CH₃ |

Conformational Analysis via NMR

The bulky 2,3-dimethylhexan-2-yl substituent can lead to restricted rotation around the C-C bond connecting the alkyl group to the phenyl ring. This can result in different stable conformations, or rotamers. Nuclear Overhauser Effect (NOE) spectroscopy, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity of protons. By observing NOE cross-peaks between the protons of the alkyl group and the aromatic protons, the preferred orientation of the substituent relative to the phenol ring can be determined. Variable temperature NMR studies can also provide insights into the energy barriers of rotation and the populations of different conformers at various temperatures.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. researchgate.netbibliotekanauki.pl

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| ~ 3100-3000 | C-H stretch | Aromatic C-H |

| ~ 2960-2850 | C-H stretch | Aliphatic C-H |

| ~ 1610, 1500 | C=C stretch | Aromatic ring |

| ~ 1470-1430 | C-H bend | Aliphatic CH₂, CH₃ |

| ~ 1230 | C-O stretch | Phenolic C-O |

| ~ 830 | C-H out-of-plane bend | 1,4-disubstituted aromatic ring |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intermolecularly between phenol molecules. The exact positions of the aliphatic C-H stretching and bending vibrations can provide further details about the structure of the dimethylhexyl group.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the alkyl chain. researchgate.netresearchgate.net

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3060 | C-H stretch | Aromatic C-H |

| ~ 2900 | C-H stretch | Aliphatic C-H |

| ~ 1615 | C=C stretch | Aromatic ring breathing |

| ~ 1200 | C-C stretch | Alkyl chain |

| ~ 1000 | Ring breathing | Symmetric aromatic ring |

| ~ 830 | C-H bend | Aromatic C-H |

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Phenols typically exhibit two main absorption bands in the UV region arising from π → π* transitions of the benzene (B151609) ring. nih.govresearchgate.netdocbrown.info

For this compound, the alkyl substituent is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted phenol due to hyperconjugation and inductive effects. nih.gov

Expected UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Band | Approximate λmax (nm) | Transition |

| Primary (E2-band) | ~ 220-230 | π → π |

| Secondary (B-band) | ~ 275-285 | π → π |

The position and intensity of these bands can be influenced by the solvent polarity. In polar solvents, interactions with the phenolic hydroxyl group can lead to further shifts in the absorption maxima. The study of these solvatochromic shifts can provide additional information about the electronic structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its exact mass with a high degree of accuracy. For this compound, the calculated monoisotopic mass is 206.167065321 Da. nist.gov This high-precision measurement, typically achieved using techniques such as time-of-flight (TOF) or Orbitrap mass analyzers, allows for the unambiguous confirmation of the elemental composition of the molecule, C₁₄H₂₂O.

The fragmentation of this compound would likely proceed through several key pathways:

Benzylic Cleavage: The most probable fragmentation pathway for alkylphenols involves the cleavage of the C-C bond beta to the aromatic ring, which is a benzylic position. libretexts.org For this compound, this would involve the loss of an alkyl radical from the dimethylhexyl group. The primary cleavage is expected to be the loss of a pentyl radical (C₅H₁₁) through the breaking of the bond between the tertiary carbon attached to the ring and the adjacent carbon of the hexyl chain, leading to a stable benzylic carbocation.

α-Cleavage: Cleavage of the bond between the aromatic ring and the tertiary carbon of the alkyl substituent can also occur, although it is generally less favored than benzylic cleavage for long-chain alkylphenols.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl group, a McLafferty rearrangement can occur. youtube.com However, in the case of this compound under standard EI conditions, this rearrangement is not a primary fragmentation pathway as it lacks the necessary keto-enol tautomerism.

Phenolic Group Fragmentation: Fragmentation involving the hydroxyl group can include the loss of a hydrogen radical (M-1) or the loss of a CO molecule, which is characteristic of the phenol moiety. utwente.nl

The expected major fragments in the mass spectrum of this compound are summarized in the table below, based on the analysis of similar compounds like 4-tert-octylphenol. nih.gov

| Predicted Fragment (m/z) | Proposed Structure/Loss |

| 206 | Molecular Ion [M]⁺• |

| 191 | [M - CH₃]⁺ |

| 149 | [M - C₄H₉]⁺ |

| 135 | [M - C₅H₁₁]⁺ (Benzylic cleavage) |

| 107 | [C₇H₇O]⁺ (Phenolic fragment) |

Interactive Data Table: Predicted Mass Spectrometry Fragments

A detailed study using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be required to experimentally confirm these fragmentation pathways and the relative abundance of each fragment ion. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure and Intermolecular Interactions (if applicable)

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org Should this compound be a crystalline solid at room temperature, single-crystal XRD analysis would provide precise information on its crystal system, space group, unit cell dimensions, and the exact coordinates of each atom in the molecule. This would allow for the definitive confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

Currently, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. The ability to obtain a single crystal suitable for XRD analysis is a prerequisite and can sometimes be a challenging step. nist.gov

If a crystal structure were to be determined, a key area of investigation would be the nature of the intermolecular interactions that stabilize the crystal lattice. For phenolic compounds, hydrogen bonding is a dominant intermolecular force. docbrown.info The hydroxyl group of the phenol can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom). This typically leads to the formation of hydrogen-bonded chains or more complex networks within the crystal structure. doaj.org

In addition to hydrogen bonding, other non-covalent interactions would also play a crucial role in the crystal packing:

C-H···π Interactions: The alkyl C-H groups can also interact with the electron-rich aromatic ring, further stabilizing the crystal lattice. doaj.org

Theoretical and Computational Chemistry Studies of 4 2,3 Dimethylhexan 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2,3-Dimethylhexan-2-yl)phenol. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and stable three-dimensional structure.

Density Functional Theory (DFT) is a widely used computational method for studying phenolic compounds due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are employed to optimize the molecular geometry of this compound, locating the minimum energy structure on the potential energy surface. Functionals such as B3LYP and CAM-B3LYP, combined with Pople-style basis sets like 6-311G+(d,p) or 6-311++G(d,p), are commonly used for this purpose. researchgate.netnih.govmdpi.com The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. These calculations are often the first step for subsequent predictions of spectroscopic parameters and reactivity. researchgate.net

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a different approach that is not based on an electron density functional. These methods are used to study the conformational landscape of flexible molecules like this compound. The rotation around single bonds, particularly within the dimethylhexyl substituent, gives rise to multiple conformers. Ab initio calculations can determine the relative energies of these different conformations, identifying the most stable forms and the energy barriers for interconversion between them. researchgate.net For instance, studies on similar substituted cyclic compounds have used methods like MP2/6-311+G** to calculate the thermodynamics of conformational changes, providing insights into the equilibrium populations of different conformers in the gas phase. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of the molecule's dynamics and conformational flexibility. For this compound, MD simulations can explore the accessible conformational space by simulating the molecule's movements in a solvent environment, typically water or an organic solvent, over nanoseconds or longer. This approach allows for the observation of rotations of the alkyl chain and the phenol (B47542) group, providing a more comprehensive understanding of the molecule's behavior in solution than static quantum mechanical calculations alone. Such simulations are valuable for understanding how the molecule's shape fluctuates, which can influence its interactions with other molecules. dntb.gov.ua

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Spectra)

Computational methods are highly valuable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT (e.g., B3LYP/6-31G(d,p)). researchgate.net Calculated chemical shifts are often correlated with experimental values to confirm structural assignments.

Vibrational Frequencies : The infrared (IR) and Raman vibrational frequencies of this compound can be calculated using DFT methods. mdpi.com The process involves a geometry optimization followed by a frequency calculation at the same level of theory. The resulting vibrational modes can be assigned to specific molecular motions, such as O-H stretching, C-C aromatic stretching, and C-H bending. mdpi.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (Scaled) |

| Phenolic OH | O-H Stretch | ~3600 |

| Aromatic Ring | C=C Stretch | 1400 - 1625 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Group | C-H Stretch | 2850 - 3000 |

| Phenolic OH | O-H Bend | ~1200 - 1400 |

UV-Vis Absorption Spectra : The electronic absorption spectra in the ultraviolet-visible range are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.netnih.gov These calculations provide information about the electronic transitions between molecular orbitals. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. These predictions help in assigning the observed spectral bands to specific electronic transitions, such as π→π* transitions within the phenol ring. nih.gov

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound in a Solvent

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | ~275 | > 0.01 |

| HOMO-1 -> LUMO | ~220 | > 0.1 |

In Silico Reactivity Predictions and Mechanistic Studies

Computational chemistry is instrumental in predicting the chemical reactivity of molecules and elucidating reaction mechanisms.

Radical Scavenging Pathways : Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. Computational studies can investigate the mechanisms of this activity, such as Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET). By calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond, researchers can predict the ease with which the hydrogen atom can be donated to a radical. Lower BDE values suggest higher antioxidant activity.

pKa Determination : The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of the phenolic proton. Computational methods can predict pKa values with high accuracy. nih.govresearchgate.net The "direct approach" involves calculating the Gibbs free energy change (ΔGsol) for the deprotonation reaction directly in solution using a continuum solvation model. nih.gov A highly successful protocol involves DFT calculations (e.g., with the CAM-B3LYP functional and 6-311G+dp basis set) combined with a solvation model like the Solvation Model based on Density (SMD), often including one or two explicit water molecules to model the hydrogen bonding in the first solvation shell. nih.govresearchgate.net The accuracy of these predictions is often validated against the experimental pKa of phenol (9.99). nih.gov

Table 3: Comparison of Computational Approaches for pKa Determination of Phenols

| Method | Functional/Basis Set | Solvation Model | Key Feature |

| Direct Approach | CAM-B3LYP / 6-311G+dp | SMD | Includes explicit water molecules for improved accuracy. nih.govresearchgate.net |

| Thermodynamic Cycle | Various DFT/Ab Initio | PCM/SMD | Calculates gas-phase and solvation free energies separately. nih.gov |

| Linear Regression | B3LYP / 6-31++G(d,p) | PCM-SMD | Correlates calculated Gibbs energy with experimental pKa values for a set of known compounds. kyushu-u.ac.jp |

Computational Solvation Models and Solvent Effects on Molecular Properties

The properties and reactivity of this compound are significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for accurately simulating these effects. Continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used. researchgate.netkyushu-u.ac.jp These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. They are crucial for accurately calculating properties that involve charge separation, such as pKa values and UV-Vis spectra. nih.govkyushu-u.ac.jp For instance, the choice of solvation model (e.g., PCM vs. SMD) can impact the calculated stability of ions in solution and, consequently, the predicted pKa. researchgate.net The inclusion of a few explicit solvent molecules in the calculation, in what is known as a hybrid or cluster-continuum model, can further improve the accuracy by explicitly modeling specific solute-solvent interactions like hydrogen bonds. nih.govresearchgate.net

Derivatization and Structural Diversification of 4 2,3 Dimethylhexan 2 Yl Phenol

Strategies for Chemical Derivatization to Enhance Analytical Detectability

For the analysis of phenolic compounds like 4-(2,3-dimethylhexan-2-yl)phenol, particularly using gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step. This process enhances the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and detection sensitivity.

Alkylation and Silylation Techniques for GC-MS Analysis

Alkylation and silylation are two of the most common derivatization techniques for phenols prior to GC-MS analysis. These methods target the active hydrogen of the phenolic hydroxyl group, replacing it with an alkyl or silyl (B83357) group, respectively.

Silylation , the most prevalent method, involves the reaction of the phenol (B47542) with a silylating agent to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com For sterically hindered phenols, more reactive reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be employed to form the more stable tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net The general reaction involves the displacement of a leaving group from the silylating agent by the phenolic oxygen. researchgate.net The choice of solvent can significantly impact the reaction rate, with acetone (B3395972) often accelerating the process. The stability of the resulting silyl ethers is a key consideration for reliable analysis.

Alkylation is another effective strategy. While less common than silylation for routine analysis, it can provide stable derivatives. Reagents such as alkyl halides can be used in the presence of a base to form the corresponding alkyl ether. For analytical purposes, derivatization with reagents like pentafluoropyridine (B1199360) can yield derivatives with excellent chromatographic properties and high sensitivity for electron capture detection.

A comparative overview of common derivatization reagents for phenols is presented in Table 1.

Table 1: Common Derivatization Reagents for Phenols in GC-MS Analysis

| Derivatization Technique | Reagent | Abbreviation | Derivative Formed | Key Features |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Widely used, effective for many phenols. |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | A powerful silylating agent. |

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) ether | Forms stable derivatives, good for sterically hindered phenols. researchgate.net |

Acylation and Other Phenolic Functionalizations

Acylation is a further derivatization method where the phenolic hydroxyl group is converted into an ester by reacting with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a catalyst. researchgate.net This process also increases the volatility of the phenol for GC analysis. However, in the context of Friedel-Crafts reactions, O-acylation can sometimes compete with C-acylation, where the acyl group attaches to the aromatic ring. stackexchange.com The reaction conditions, particularly the concentration of the catalyst, can influence the ratio of O- to C-acylated products. stackexchange.com

Other functionalizations of the phenolic hydroxyl group can also be employed for analytical purposes. For instance, reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent produces a colored complex, which is the basis for a widely used colorimetric method for the determination of phenols. b-cdn.netjuniperpublishers.comjuniperpublishers.com While this method is not chromatographic, it highlights the reactivity of the phenolic group that can be exploited for detection.

Synthesis of Analogues with Modified Alkyl Moieties

The synthesis of analogues of this compound with modified alkyl moieties is a key strategy for structure-activity relationship studies and the development of new compounds with tailored properties. The primary method for introducing the alkyl group onto the phenol ring is the Friedel-Crafts alkylation . jk-sci.comorganic-chemistry.orgmasterorganicchemistry.com

This reaction typically involves the reaction of phenol with an alkene, alcohol, or alkyl halide in the presence of a Lewis acid or Brønsted acid catalyst. jk-sci.comacs.org For the synthesis of this compound, a branched alkene would be the logical precursor for the alkyl group. The choice of catalyst is crucial to control the regioselectivity (ortho vs. para substitution) and to minimize side reactions such as polyalkylation and rearrangement of the alkyl group. jk-sci.comorgsyn.org While the para position is generally favored due to steric hindrance from the phenolic hydroxyl group, the reaction conditions can be tuned to influence the product distribution.

Modification of the alkyl chain itself can be achieved by starting with different olefin precursors in the Friedel-Crafts alkylation. For example, using alkenes with varying chain lengths, branching patterns, or containing other functional groups would lead to a diverse range of 4-alkylphenol analogues. nih.govnih.govresearchgate.netrsc.org The synthesis of such analogues allows for the investigation of how the structure of the alkyl group influences the physical, chemical, and biological properties of the molecule.

Functionalization of the Phenolic Hydroxyl Group for Modified Reactivity

Beyond derivatization for analytical purposes, the phenolic hydroxyl group of this compound is a prime site for chemical modification to alter the compound's reactivity and properties. Standard reactions of phenols, such as etherification and esterification , can be readily applied.

Etherification , the conversion of the hydroxyl group to an ether, can be achieved through the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. This modification can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.

Esterification , the formation of a phenolic ester, can be accomplished by reacting the phenol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). This not only changes the molecule's properties but can also serve as a protecting group strategy in more complex syntheses.

The reactivity of the phenolic hydroxyl group is influenced by the bulky alkyl substituent at the para position. This steric hindrance can affect the accessibility of the hydroxyl group to certain reagents.

Regioselective Functionalization on the Aromatic Ring

Introducing functional groups at specific positions on the aromatic ring of this compound allows for the synthesis of a wide array of derivatives with potentially novel properties. Given that the para position is occupied by the dimethylhexan-yl group, functionalization will primarily occur at the ortho positions relative to the hydroxyl group.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the ortho position. baranlab.orgwikipedia.orgwikiwand.comorganic-chemistry.org In this method, the phenolic hydroxyl group (or a protected form of it) acts as a directing group. The phenol is first treated with a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the ortho position, forming an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents, such as halogens, carbonyl groups, or other alkyl or aryl groups, exclusively at the ortho position. wikipedia.org

Another approach for regioselective ortho-alkylation is through transition-metal-catalyzed reactions. For instance, rhenium-catalyzed reactions of phenols with alkenes have been shown to proceed with high ortho-selectivity. orgsyn.org This method is advantageous as it often avoids the formation of multi-alkylated products. orgsyn.org Additionally, sigmatropic rearrangements, such as the orgsyn.orgbaranlab.orgsigmatropic rearrangement of sulfoxides, can be utilized for the selective introduction of alkyl groups at the ortho position. rsc.org

Advanced Analytical Methodologies for Detection and Quantification of 4 2,3 Dimethylhexan 2 Yl Phenol in Complex Matrices

Advanced Chromatographic Separation Techniques

Chromatographic separation is a critical first step in the analysis of 4-(2,3-Dimethylhexan-2-yl)phenol, designed to isolate it from interfering matrix components and to resolve its various isomers. The choice between liquid and gas chromatography depends on the analyte's properties and the nature of the sample matrix.

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its ability to provide high-resolution separations of positional isomers within a short analysis time. thermofisher.com The use of columns with sub-2 µm particles, such as those with perfluorinated phases, enhances selectivity for closely related phenolic isomers. thermofisher.com The efficiency of UHPLC systems, characterized by low gradient delay volumes and advanced pumping technology, ensures extremely stable flow delivery. This results in unparalleled retention time precision and consistent peak shapes, which are crucial for the reliable differentiation and quantification of isomers. thermofisher.com

For the analysis of complex samples, UHPLC systems can be programmed with sophisticated gradient elution profiles, further optimizing the separation of target analytes from matrix components. The combination of a specialized column and an advanced UHPLC system provides superior chromatographic performance, essential for resolving the isomers of substituted phenols. thermofisher.com

Table 1: Illustrative UHPLC Operating Conditions for Isomeric Phenol (B47542) Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Hypersil GOLD VANQUISH PFP, 1.9 µm | thermofisher.com |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | nih.gov |

| Gradient | 50-100% B over 15 minutes | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Injection Volume | 10 µL | lcms.cz |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like alkylphenols. The selection of the appropriate capillary column is the most critical factor in developing a robust GC method. fishersci.ca For alkylphenols, non-polar columns, such as those with a bonded poly(dimethyl siloxane) phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane), are commonly employed. sigmaaldrich.comshimadzu.co.kr On these phases, compounds generally elute in order of their boiling points. sigmaaldrich.com

The dimensions of the column—length, internal diameter (I.D.), and film thickness—are optimized to balance resolution, analysis time, and sample capacity. A 30-meter column with a 0.25 mm I.D. and a 0.25 µm film thickness is often a starting point, offering a good compromise between efficiency and capacity for most applications. fishersci.cashimadzu.co.kr The use of programmed temperature vaporizing (PTV) injectors can optimize the transfer of alkylphenols into the analytical column, which is particularly important for ensuring accurate analysis of these critical compounds. thermofisher.com

Table 2: Example GC Parameters for Alkylphenol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | SH-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film | shimadzu.co.kr |

| Injector | Splitless with Programmed Temperature Vaporizing (PTV) | shimadzu.co.krthermofisher.com |

| Injector Temp. | 275 °C | shimadzu.co.kr |

| Carrier Gas | Helium | shimadzu.co.kr |

| Oven Program | 75 °C (hold 2.2 min), then 30 °C/min to 200 °C, then 20 °C/min to 300 °C (hold 1 min) | thermofisher.com |

Advanced Sample Preparation and Extraction Protocols for Environmental and Biochemical Samples

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte before instrumental analysis.

For aqueous environmental samples, a common technique is liquid-liquid extraction (LLE). For instance, water samples can be shaken with a non-polar solvent like n-hexane. After phase separation, the organic layer containing the analyte is collected, dried (e.g., with anhydrous sodium sulfate), and concentrated under a gentle stream of nitrogen. thermofisher.com

For more complex matrices such as biota, dust, or plant tissues, more elaborate protocols are necessary. A typical procedure involves extraction with an organic solvent like methanol, followed by a partitioning step (e.g., between ethyl acetate (B1210297) and water). nih.gov The resulting organic fraction can be further purified using solid-phase extraction (SPE) with cartridges like C18, which retain non-polar compounds while allowing polar interferences to be washed away. nih.gov This is particularly important for samples with high lipid content, such as fish tissue or bird eggs. researchgate.net

In biochemical studies, where analyte stability in matrices like plasma can be a concern, a derivatization step may be introduced. nih.gov This involves chemically modifying the analyte to form a more stable and easily detectable derivative prior to LC-MS/MS analysis. This approach can significantly improve the accuracy and reliability of pharmacokinetic studies. nih.gov

Automated Gel Permeation Chromatography for Cleanup

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial post-extraction cleanup technique used to remove high-molecular-weight interferences from sample extracts before instrumental analysis. gilson.com This method is particularly effective for matrices rich in lipids, proteins, polymers, and pigments, which can interfere with the detection of smaller molecules like this compound and damage sensitive analytical columns and instruments. gilson.comlabtechus.com

The fundamental principle of GPC is the separation of molecules based on their size in solution. gilson.com The process utilizes a column packed with a porous, cross-linked polymeric gel (e.g., polystyrene-divinylbenzene). j2scientific.eu When the sample extract passes through the column, large molecules are unable to enter the pores of the gel and thus travel a shorter path, eluting from the column first. Smaller molecules, such as the target analyte, can penetrate the pores, leading to a longer travel path and later elution. gilson.com This differential migration allows for the effective separation of the analyte from macromolecular interferences.

Automation of the GPC cleanup process offers significant advantages in a modern analytical laboratory. j2scientific.eu Automated systems, which conform to standardized protocols such as EPA Method 3640A, integrate sample injection, separation, fraction collection, and in some cases, solvent recovery into a single, continuous process. j2scientific.euconquerscientific.com This reduces manual labor, minimizes analyst exposure to hazardous solvents, and improves the reproducibility and throughput of sample preparation. gilson.comj2scientific.eu Modern automated GPC systems feature high-precision pumps for stable flow rates, user-friendly software for method control, and the ability to be integrated with other sample preparation modules like Solid Phase Extraction (SPE) or evaporation systems for a completely streamlined workflow from raw extract to a ready-to-inject sample. conquerscientific.comats-scientific.com

Key Features of Automated GPC Cleanup Systems

| Feature | Description | Benefit |

|---|---|---|

| Automated Sample Handling | Automates injection, separation, and collection. conquerscientific.com | Increased throughput, reduced manual error. |

| High-Efficiency Columns | Utilizes stainless steel gel purification columns. labtechus.comconquerscientific.com | Saves time and reduces solvent consumption. labtechus.com |

| Integrated UV Detector | Allows for monitoring of the separation process. conquerscientific.com | Enables precise collection of analyte fractions. |

| Software Control | Intuitive graphical interfaces for method programming. labtechus.comconquerscientific.com | Simplifies operation and ensures reproducibility. |

| Solvent Recovery | Recovers and recycles mobile phase solvents. conquerscientific.com | Reduces operational costs and environmental impact. |

QuEChERS Methodologies for Alkylphenol Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique originally developed for pesticide residue analysis in food but now widely adapted for various compounds, including alkylphenols, in diverse matrices like soil, water, and dairy products. unito.itsepscience.commdpi.com The method's popularity stems from its efficiency, reduced solvent usage, and high sample throughput compared to traditional extraction techniques. sigmaaldrich.com

The QuEChERS procedure involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) for cleanup. sigmaaldrich.com

Extraction: The homogenized sample is first extracted with an organic solvent, typically acetonitrile, in a centrifuge tube. sepscience.com Acetonitrile is chosen for its ability to effectively extract a wide range of compounds while minimizing the co-extraction of lipids and other non-polar interferences. sepscience.com Salting-out agents, such as anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, are added to induce phase separation between the aqueous and organic layers and to absorb excess water. unito.itmdpi.com The mixture is shaken vigorously and then centrifuged to separate the layers. unito.it

Cleanup (d-SPE): An aliquot of the upper acetonitrile layer is transferred to a second tube containing a mixture of sorbents for the cleanup step. unito.it The choice of sorbents is critical and depends on the matrix composition. Common sorbents include:

Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments. mdpi.com

C18 (Octadecylsilane): Removes non-polar interferences like fats and sterols. mdpi.com

Graphitized Carbon Black (GCB): Removes pigments and sterols, but can retain planar analytes.

Magnesium Sulfate (MgSO₄): Continues to remove any residual water. mdpi.com

After adding the d-SPE sorbents, the tube is again shaken and centrifuged. The final, cleaned-up extract is then ready for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com Buffered versions of the QuEChERS method, which have become official standards like AOAC 2007.01 and EN 15662, use citrate (B86180) or acetate buffers to control the pH, improving the recovery of pH-sensitive analytes. unito.it

A study on the extraction of alkylphenols from dairy products demonstrated an optimized QuEChERS protocol using a combination of MgSO₄, PSA, and C18 for cleanup, achieving mean recoveries of over 100%. mdpi.com

Optimized QuEChERS Parameters for Alkylphenol Analysis in Milk mdpi.com

| Parameter | Optimized Value | Purpose |

|---|---|---|

| Sample Amount | 10 g | Representative sample size. |

| Extraction Solvent | 10 mL Acetonitrile (with 1.1% Acetic Acid) | Analyte extraction and protein precipitation. |

| Extraction Salts | 6 g MgSO₄, 1.04 g NaCl | Induce phase separation, remove water. |

| Cleanup Sorbents | 150 mg MgSO₄, 50 mg PSA, 52.3 mg C18 | Remove water, fatty acids, and lipids. |

Method Validation, Quality Control, and Trace Analysis Considerations

To ensure the reliability of data for this compound, especially at trace levels, rigorous method validation and ongoing quality control (QC) are essential. nih.goveurl-pesticides.eu Trace analysis, which involves detecting substances at parts-per-million (ppm) to parts-per-trillion (ppt) levels, is highly susceptible to error, making strict protocols imperative. intertek.com

Method Validation: A validated analytical method provides documented evidence of its suitability for the intended purpose. Key validation parameters for alkylphenol analysis include:

Precision: The closeness of agreement between independent test results. It is typically expressed as the relative standard deviation (RSD) and should be in the range of 1-17% for the entire analytical method. nih.gov

Recovery: The efficiency of the extraction and cleanup process, determined by analyzing spiked samples. Recoveries for alkylphenols often range from 57% to 80%, depending on the matrix and methodology. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For trace analysis of alkylphenols using sensitive methods like GC-MS, LODs can be in the low picogram (pg) range. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the analyte concentration over a specific range.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers or matrix components.

Quality Control: QC procedures are necessary to monitor the performance of a validated method during routine use. This includes:

Analysis of Blanks: Reagent blanks (containing all reagents but no sample) should be analyzed regularly to identify and eliminate sources of contamination. eurl-pesticides.eu Given the widespread use of alkylphenols in materials like plastics, contamination from lab equipment is a significant risk. nih.gov

Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of the analyte helps verify the accuracy of the method.

Calibration Standards: The purity of analytical standards must be verified, and they should be stored properly (e.g., at low temperatures, protected from light) to prevent degradation. eurl-pesticides.eu

Control Charts: Plotting the results of QC samples over time can help identify trends or shifts in method performance.

Trace Analysis Considerations: Several factors require special attention when analyzing trace levels of this compound:

Analyte Adsorption: Alkylphenols have a tendency to adsorb onto glass surfaces. To achieve acceptable recoveries, all glassware may need to be silanized. nih.gov

Sample Contamination: Contamination is a major issue. Vial seals should be PTFE-lined, and contact between the extract and the seal should be minimized. eurl-pesticides.eu Careful selection of all sampling and lab materials is crucial to avoid introducing the analyte into the sample. nih.gov

Analyte Stability: During sample processing, steps like solvent evaporation must be performed at low temperatures to prevent the loss of semi-volatile analytes. eurl-pesticides.eu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetic Acid |

| 4-tert-Octylphenol (B29142) |

| 4-Nonylphenol |

| Bisphenol-A |

| Magnesium Sulfate |

| Sodium Chloride |

| Sodium Acetate |

| Polystyrene |

Non Clinical Biochemical and Molecular Interaction Studies of 4 2,3 Dimethylhexan 2 Yl Phenol

Investigation of Antioxidant Mechanisms and Radical Scavenging Activity

Phenolic compounds are well-known for their antioxidant properties, which primarily stem from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. nih.gov The antioxidant activity of phenols can proceed through several mechanisms, with the two most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). mdpi.com The specific mechanism that predominates is influenced by factors such as the structure of the phenol (B47542), the nature of the free radical, and the solvent environment. oup.com

The antioxidant efficacy of a phenol is largely determined by the stability of the resulting phenoxyl radical. Electron-donating groups on the aromatic ring, such as alkyl groups, can stabilize this radical through hyperconjugation and inductive effects, thereby enhancing the antioxidant capacity. energiforsk.se For 4-(2,3-Dimethylhexan-2-yl)phenol, the tertiary alkyl group at the para position is expected to contribute to the stability of the phenoxyl radical.

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). nih.gov

ArOH + R• → ArO• + RH

The effectiveness of this mechanism is directly related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net A lower BDE facilitates the hydrogen atom donation. The bulky alkyl substituent at the para-position in this compound is predicted to lower the O-H BDE, thus favoring the HAT mechanism. Research on other ortho- and para-alkyl-substituted phenols has shown that such substitutions enhance antioxidant activity by stabilizing the resulting phenoxy radical. osti.gov

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. In the first step, the phenol donates an electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R-). In the second step, the radical cation transfers a proton to the anion, yielding the phenoxyl radical and the neutralized species. mdpi.com

ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

This mechanism is more likely to occur in polar solvents that can stabilize the charged intermediates. The ionization potential (IP) of the phenol is a key determinant of the feasibility of the initial electron transfer step. researchgate.net While the alkyl group of this compound would slightly lower the IP, the HAT mechanism is generally considered the more dominant pathway for phenolic antioxidants in nonpolar environments. mdpi.com

Interactions with Cellular Components and Model Biological Membranes

The amphipathic nature of this compound, with its polar phenolic head and nonpolar alkyl tail, suggests a strong likelihood of interaction with biological membranes. Such interactions can modulate the physical properties of the lipid bilayer, which in turn can affect the function of membrane-embedded proteins. nih.gov

Studies on similar phenolic compounds, such as propofol (B549288) and other alkylphenols, have demonstrated their ability to insert into lipid bilayers and alter their fluidity. nih.govnih.gov The uncharged form of the phenol molecule is primarily responsible for this interaction, partitioning into the hydrophobic acyl chain region of the membrane. nih.gov This insertion disrupts the ordered packing of the lipid tails, leading to an increase in membrane fluidity, particularly below the phase transition temperature of the lipids. nih.gov

Table 1: Expected Effects of this compound on Model Lipid Bilayer Properties (based on analogous compounds)

| Membrane Property | Expected Effect | Rationale |

| Membrane Fluidity | Increase | The bulky alkyl chain disrupts the packing of lipid acyl chains. |

| Phase Transition Temperature (Tm) | Decrease | Insertion of the molecule introduces impurities that lower the energy required for the gel-to-liquid crystalline phase transition. |

| Lipid Order Parameter (S) | Decrease | The presence of the phenol within the bilayer increases the motional freedom of the lipid chains. |

This table is illustrative and based on the documented effects of structurally similar para-alkylphenols on lipid membranes.

The partitioning of a molecule between the aqueous phase and the lipid bilayer is quantified by the partition coefficient (Kp). For phenolic compounds, this partitioning is highly dependent on the size and lipophilicity of the alkyl substituent. nih.gov Longer alkyl chains generally lead to greater partitioning into the membrane. nih.gov

The 2,3-dimethylhexane (B1346964) group of this compound confers significant lipophilicity, suggesting a high partition coefficient and a tendency to accumulate in biological membranes. Studies with other long-chain alkylphenols have shown that they readily partition into model membranes. nih.gov This partitioning is a critical prerequisite for many of their biological effects, as it concentrates the molecule at the site of action for membrane-bound enzymes and receptors.

Molecular Interactions with Receptors in Non-Human Systems

Certain alkylphenols have been identified as xenoestrogens, meaning they can bind to and activate estrogen receptors, thereby mimicking the effects of the natural hormone estrogen. wikipedia.org A well-studied example is 4-tert-octylphenol (B29142), a compound structurally similar to this compound, which has been shown to bind to estrogen receptors in various in vitro and in vivo non-human systems. sigmaaldrich.com

While no specific receptor binding studies have been conducted for this compound, its structural similarity to known endocrine-disrupting alkylphenols suggests a potential for similar interactions. The phenolic hydroxyl group is a key feature for binding to the ligand-binding domain of the estrogen receptor, and the para-alkyl group influences the binding affinity. Therefore, it is plausible that this compound could interact with nuclear receptors or other protein targets in non-human systems. For instance, ginkgolic acid, another alkylphenol, has been shown to act as a SUMOylation inhibitor by binding to the E1 enzyme. connyrobbens.be This highlights that beyond nuclear receptors, other enzymatic pathways could be targets for this class of compounds. However, without direct experimental evidence, this remains a hypothesis.

Binding Affinity and Activation Profiles with Estrogen Receptors (e.g., ER-α, GPER)

Currently, there is a lack of specific published research data on the binding affinity and activation profiles of this compound with the estrogen receptor alpha (ER-α) and the G protein-coupled estrogen receptor (GPER).

However, the broader class of phenolic compounds, to which this compound belongs, has been a subject of interest in endocrinology research. Phenolic compounds are recognized for their potential to interact with estrogen receptors, acting as xenoestrogens. These interactions can lead to a range of estrogenic or anti-estrogenic effects. The structural characteristics of these compounds, particularly the presence of a phenol group on a hydrophobic backbone, enable them to bind to the ligand-binding domain of estrogen receptors. mdpi.com

Studies on various phenolic compounds have demonstrated a wide spectrum of binding affinities for ER-α. For instance, some xenoestrogens exhibit potent activation of signaling pathways even at low concentrations, suggesting that their structure-activity relationships may differ from those of the endogenous hormone estradiol (B170435) (E2). nih.gov The binding of a ligand to ER-α can induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it can modulate the transcription of target genes. frontiersin.org

The G protein-coupled estrogen receptor (GPER) is another important target for estrogenic compounds. Many environmental estrogens have shown a high affinity for GPER. nih.gov The activation of GPER can initiate rapid, non-genomic signaling pathways. nih.gov

To illustrate the binding affinities of other phenolic compounds with ER-α, the following interactive table summarizes data from various studies. It is crucial to note that this data is not representative of this compound and is provided for contextual purposes only.

| Compound | EC50 (nM) | Relative Transactivation Potency (RTP) (%) |

| 17β-Estradiol (E2) | 0.01 | 100 |

| Estriol (E3) | 0.13 | 7.7 |

| Estrone (E1) | 0.15 | 6.7 |

| Zearalenone | 0.25 | 4 |

| Genistein | 13 | 0.077 |

| 4-n-Nonylphenol (4-NP) | 60 | 0.017 |

| Bisphenol A (BPA) | 100 | 0.01 |

| 4-tert-Octylphenol (OP) | 100 | 0.01 |

EC50 values represent the concentration required to produce half-maximal induction in MELN cells. RTP is calculated as the ratio of EC50 of E2 to the compound, with E2 set at 100. Data sourced from a study on recombinant ER-α. nih.gov

Modulation of Immune Cell Functions and Signaling Pathways (non-clinical models)

There is no specific information available from non-clinical studies regarding the modulation of immune cell functions and signaling pathways by this compound.

In general, various phenolic compounds have been investigated for their immunomodulatory properties in non-clinical models. These studies have revealed a range of effects, including anti-inflammatory and antioxidant activities. However, without direct experimental data on this compound, it is not possible to ascertain its specific effects on the immune system.

Inhibition of Protein Aggregation and Fibril Formation (e.g., α-synuclein)

Specific studies on the inhibitory effects of this compound on the aggregation of α-synuclein and the formation of amyloid fibrils have not been identified.

The aggregation of α-synuclein is a key pathological feature of several neurodegenerative disorders, including Parkinson's disease. mdpi.com A growing body of research has focused on the potential of phenolic compounds to inhibit this aggregation process. nih.gov Many phenolic compounds are potent inhibitors of α-synuclein aggregation. nih.gov They can interfere with the formation of fibrils and may also have the ability to disaggregate pre-formed fibrils. nih.gov The mechanism of inhibition can involve binding to intermediate species of α-synuclein and the formation of stable oligomers. nih.gov

The following interactive table presents data on the inhibitory effects of other phenolic compounds on α-synuclein fibrillation. It is important to emphasize that this data does not pertain to this compound and is for illustrative purposes only.

| Compound | Molar Ratio (Compound: α-syn) | Inhibition of Fibril Formation (%) |

| Gallic Acid | 4:1 | ~100 |

| Gallic Acid | 2:1 | ~80 |

| Gallic Acid | 1:1 | ~60 |

Data is based on a Thioflavin S assay after 6 days of incubation. nih.gov

Environmental Fate and Biotransformation of 4 2,3 Dimethylhexan 2 Yl Phenol

Environmental Occurrence and Distribution in Various Compartments

Detection in Water Bodies (Wastewater, Surface Water, Groundwater)

No data is available in the scientific literature regarding the detection of 4-(2,3-Dimethylhexan-2-yl)phenol in wastewater, surface water, or groundwater.

Presence in Soil and Sediments

There is no information in the published literature concerning the presence of this compound in soil and sediments.

Biodegradation Pathways and Kinetics in Environmental Systems

Aerobic and Anaerobic Degradation Processes

Scientific studies on the aerobic and anaerobic degradation of this compound have not been found.

Identification of Microbial Degradation Products

There is no available information identifying any microbial degradation products of this compound.